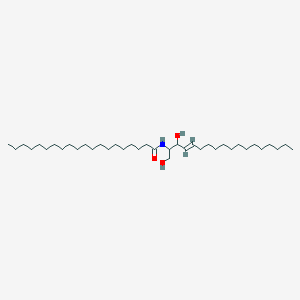
C20 Ceramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: C20 Ceramide can be synthesized through several methods. One common approach involves the condensation of sphingosine with arachidic acid (a 20-carbon fatty acid) in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) . The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound often involves enzymatic synthesis using ceramide synthase enzymes. These enzymes catalyze the acylation of sphingosine with fatty acids of varying chain lengths, including arachidic acid . This method is advantageous due to its specificity and efficiency in producing ceramides with desired chain lengths .
Chemical Reactions Analysis
Types of Reactions: C20 Ceramide undergoes various chemical reactions, including:
Oxidation: Ceramides can be oxidized to form ceramide-1-phosphate, a bioactive lipid involved in cell signaling.
Reduction: Reduction of ceramides can yield dihydroceramides, which have distinct biological functions.
Substitution: Ceramides can participate in substitution reactions to form complex sphingolipids like sphingomyelin.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or ceramide kinase in the presence of ATP.
Reduction: Sodium borohydride (NaBH4) in an organic solvent.
Substitution: Phosphatidylcholine in the presence of sphingomyelin synthase.
Major Products:
- Ceramide-1-phosphate
- Dihydroceramides
- Sphingomyelin
Scientific Research Applications
Metabolic Disease Research
C20 ceramide is increasingly recognized for its association with metabolic disorders. Research indicates that specific ceramide species, including this compound, correlate with parameters of obesity, insulin resistance, and liver function. For instance:
- A study involving a large cohort revealed that elevated levels of this compound were positively correlated with body mass index and insulin resistance markers .
- Another prospective study found significant reductions in circulating very long-chain ceramides, including this compound, in type 1 diabetic patients, suggesting a link to nephropathy development .
This positions this compound as a potential biomarker for assessing cardiometabolic risk and the progression of metabolic syndrome.
Neurobiology
This compound has been studied for its effects on neuroinflammation and behavior:
- In a rodent model, infusions of this compound into the ventral hippocampus resulted in short-term anhedonia-like behavior without inducing long-term inflammation . This suggests that this compound may influence mood and emotional responses through microglial activation.
- The activation of microglia by this compound indicates its role in neuroinflammatory processes, which could be relevant for understanding conditions like depression and neurodegenerative diseases.
Dermatological Applications
This compound is also valuable in dermatology, particularly concerning skin barrier function:
- Studies have shown that topical application of formulations containing this compound can enhance skin barrier properties by increasing levels of cholesterol and other fatty acids . This can be beneficial for conditions like dry skin and eczema.
- The improvement in skin hydration and barrier integrity highlights the utility of this compound in cosmetic formulations aimed at skin health.
Cancer Therapeutics
The role of this compound as a potential therapeutic target in cancer treatment is under investigation:
- Research indicates that downregulation of ceramide synthase enzymes can lead to altered levels of various ceramides, including this compound, which may affect apoptosis in cancer cells . This suggests that manipulating ceramide metabolism could enhance the effectiveness of certain cancer therapies.
- The selective reduction of specific ceramides through genetic or pharmacological means may provide a strategy to overcome resistance to photodynamic therapy in cancer treatment .
Case Studies and Findings
Mechanism of Action
C20 Ceramide exerts its effects by modulating membrane properties and interacting with specific effector proteins . It can influence membrane fluidity and organization, thereby affecting signal transduction pathways . This compound also interacts with proteins involved in apoptosis, autophagy, and inflammation, such as protein kinase C (PKC) and caspases . These interactions lead to the activation or inhibition of downstream signaling cascades, ultimately regulating cellular responses .
Comparison with Similar Compounds
- C16 Ceramide: Contains a 16-carbon fatty acid chain.
- C18 Ceramide: Contains an 18-carbon fatty acid chain.
- C24 Ceramide: Contains a 24-carbon fatty acid chain.
Comparison: C20 Ceramide is unique due to its specific chain length, which influences its biophysical properties and biological functions . Compared to shorter-chain ceramides like C16 and C18, this compound has distinct effects on membrane organization and signaling pathways . Longer-chain ceramides like C24 have different roles in cellular processes and are involved in maintaining skin barrier function .
Properties
Molecular Formula |
C38H75NO3 |
|---|---|
Molecular Weight |
594.0 g/mol |
IUPAC Name |
N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]icosanamide |
InChI |
InChI=1S/C38H75NO3/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-38(42)39-36(35-40)37(41)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h31,33,36-37,40-41H,3-30,32,34-35H2,1-2H3,(H,39,42)/b33-31+ |
InChI Key |
XWBWIAOWSABHFI-QOSDPKFLSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(/C=C/CCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















